molecular formula C12H6 B1295396 1,3,5-Triethynylbenzene CAS No. 7567-63-7

1,3,5-Triethynylbenzene

Cat. No.: B1295396
CAS No.: 7567-63-7
M. Wt: 150.18 g/mol
InChI Key: ZDRMMTYSQSIGRY-UHFFFAOYSA-N
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Description

1,3,5-Triethynylbenzene: is an organic compound with the molecular formula C12H6 . It is characterized by the presence of three ethynyl groups attached to a benzene ring at the 1, 3, and 5 positions. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

Mechanism of Action

Target of Action

The primary target of 1,3,5-Triethynylbenzene (TEB) is the synthesis of graphene . TEB is used as a carbon precursor for graphene synthesis on Rhodium (Rh 111) . The role of TEB in this process is to provide the carbon atoms necessary for the formation of graphene .

Mode of Action

TEB interacts with its target through a process involving π–d orbital hybridization between TEB and Rh (111) . This interaction can occur through two synthesis pathways: room-temperature adsorption followed by a temperature-programmed annealing or direct annealing to target growth temperature under ultrahigh vacuum conditions . In the former growth pathway, the benzene ring of the TEB unit is expected to be maintained throughout the whole annealing process .

Biochemical Pathways

The biochemical pathway affected by TEB involves the synthesis of graphene . During this process, several-molecule oligomers and graphene nanoclusters are detected to be the crucial intermediates through stepwise annealing . The synthesis of graphene using TEB usually results in fewer domain boundaries and defects, probably due to sufficient diffusion and rearrangement of carbon precursors .

Result of Action

The result of TEB’s action is the synthesis of high-quality graphene . Graphene synthesized via TEB usually possesses fewer domain boundaries and defects than those synthesized via other methods . This is likely due to the sufficient diffusion and rearrangement of carbon precursors during the synthesis process .

Action Environment

The action of TEB is influenced by environmental factors such as temperature and vacuum conditions . For instance, the synthesis of graphene using TEB requires ultrahigh vacuum conditions . Additionally, the annealing process can be performed at room temperature or at a target growth temperature . These environmental factors play a crucial role in the efficacy and stability of TEB’s action.

Biochemical Analysis

Biochemical Properties

1,3,5-Triethynylbenzene plays a significant role in biochemical reactions, particularly in the synthesis of graphene. It acts as a carbon precursor in the formation of graphene on rhodium surfaces. The interaction between this compound and rhodium involves π–d orbital hybridization, which facilitates the formation of high-quality graphene at relatively low temperatures . Additionally, this compound interacts with various transition metal complexes, forming stable compounds that are useful in catalysis and materials science .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in the synthesis of graphene. The compound’s interaction with rhodium surfaces leads to the formation of graphene nanoclusters, which can influence cell function by providing a substrate for cell growth and differentiation . Furthermore, the presence of this compound in cellular environments can affect cell signaling pathways and gene expression by altering the local chemical environment and providing a scaffold for molecular interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through π–d orbital hybridization with rhodium surfaces. This interaction facilitates the adsorption of this compound onto the rhodium surface, followed by temperature-programmed annealing to form graphene. The benzene ring of this compound remains intact during this process, leading to the formation of high-quality graphene with fewer defects . Additionally, this compound can form stable complexes with transition metals, which can act as catalysts in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly during the synthesis of graphene. The compound’s stability and degradation are influenced by the annealing temperature and the presence of rhodium surfaces. Over time, this compound undergoes stepwise annealing, leading to the formation of graphene nanoclusters and oligomers . Long-term effects on cellular function include the potential for graphene substrates to support cell growth and differentiation, providing a stable environment for cellular processes .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may not exhibit significant toxic effects, while higher doses could lead to adverse effects such as cellular toxicity and disruption of normal cellular functions . Threshold effects observed in studies indicate that there is a dosage range within which this compound can be safely used without causing significant harm to the organism .

Metabolic Pathways

This compound is involved in metabolic pathways related to its role as a carbon precursor in graphene synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of graphene on rhodium surfaces. This process involves the stepwise annealing of this compound, leading to the formation of graphene nanoclusters and oligomers . The metabolic flux and metabolite levels are influenced by the presence of this compound, which can alter the local chemical environment and affect cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its effects on cellular processes . The transport and distribution of this compound are influenced by its chemical properties, including its solubility and affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. This localization can affect the activity and function of this compound, as it interacts with biomolecules within these compartments . The presence of this compound in specific subcellular locations can influence cellular processes such as gene expression, signaling pathways, and metabolic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Triethynylbenzene can be synthesized through several methods, one of which involves the Sonogashira-Hagihara cross-coupling reaction . This reaction typically uses 1,3,5-tribromobenzene and trimethylsilylacetylene as starting materials, with palladium(0) catalyst and copper(I) iodide as co-catalysts. The reaction is carried out in the presence of a base such as triethylamine under an inert atmosphere .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale Sonogashira coupling reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Triethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Ammonium persulfate: for addition reactions.

    Palladium catalysts: for hydrogenation.

    Potassium permanganate: for oxidation.

Major Products:

    1,3,5-Triethylbenzene: from hydrogenation.

    Aromatic ketones: from oxidation.

Comparison with Similar Compounds

  • 1,3,5-Triethylbenzene
  • 1,3,5-Triscarboxyphenylethynylbenzene
  • 1,3,5-Tribromobenzene

Comparison: 1,3,5-Triethynylbenzene is unique due to its three ethynyl groups, which provide distinct reactivity and structural properties compared to other similar compounds. For instance, 1,3,5-Triethylbenzene lacks the ethynyl groups, making it less reactive in addition and cross-coupling reactions1,3,5-Triscarboxyphenylethynylbenzene has additional carboxyl groups, which can influence its solubility and reactivity in different chemical environments .

Properties

IUPAC Name

1,3,5-triethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6/c1-4-10-7-11(5-2)9-12(6-3)8-10/h1-3,7-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRMMTYSQSIGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC(=C1)C#C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88666-89-1
Record name Benzene, 1,3,5-triethynyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88666-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00226581
Record name Benzene, 1,3,5-triethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7567-63-7
Record name Benzene, 1,3,5-triethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007567637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-triethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00226581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7567-63-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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